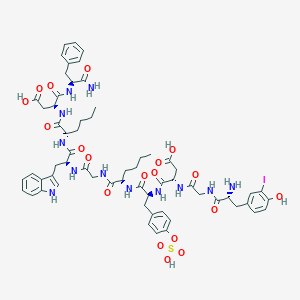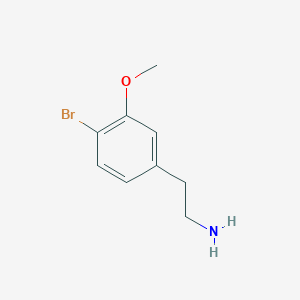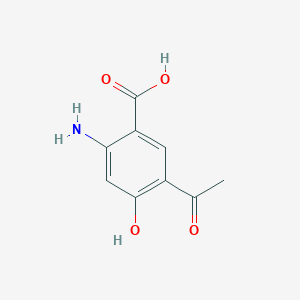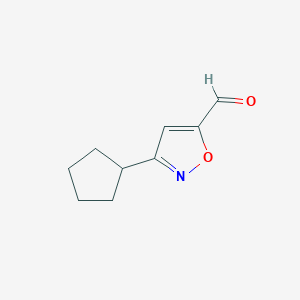
4,5-Dihydrothiazolo(4,5-f)quinolin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Dihydrothiazolo(4,5-f)quinolin-2-amine is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a heterocyclic amine that is synthesized through a multi-step process involving various chemical reactions. The compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In
Wirkmechanismus
The mechanism of action of 4,5-Dihydrothiazolo(4,5-f)quinolin-2-amine is not fully understood, but it is believed to involve the modulation of various cellular signaling pathways. The compound has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation and to induce apoptosis in cancer cells. It has also been shown to modulate the expression of various cytokines and chemokines involved in the immune response.
Biochemical and Physiological Effects:
4,5-Dihydrothiazolo(4,5-f)quinolin-2-amine has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that the compound has potent anticancer and antimicrobial activity. It has also been shown to have anti-inflammatory effects and to modulate the immune response. In vivo studies have demonstrated that the compound has neuroprotective effects and can improve cognitive function in animal models of neurodegenerative disease.
Vorteile Und Einschränkungen Für Laborexperimente
4,5-Dihydrothiazolo(4,5-f)quinolin-2-amine has several advantages for use in lab experiments. It is a relatively simple compound to synthesize and is readily available from commercial sources. It has also been shown to have potent biological activity in vitro and in vivo. However, the compound has several limitations as well. It is relatively unstable and can degrade over time, which can affect its biological activity. It is also relatively insoluble in water, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on 4,5-Dihydrothiazolo(4,5-f)quinolin-2-amine. One area of interest is the development of more stable analogs of the compound that retain its biological activity. Another area of interest is the investigation of the compound's potential as a therapeutic agent for various diseases, including cancer, neurodegenerative diseases, and inflammatory disorders. Additionally, further research is needed to fully understand the mechanism of action of the compound and to identify its molecular targets.
Synthesemethoden
The synthesis of 4,5-Dihydrothiazolo(4,5-f)quinolin-2-amine involves a multi-step process that begins with the reaction of 2-aminobenzenethiol with 2-chloroacetyl chloride to yield 2-(2-chloroacetyl)aminobenzenethiol. This intermediate is then reacted with 2-aminobenzothiazole in the presence of potassium carbonate to yield the target compound.
Wissenschaftliche Forschungsanwendungen
4,5-Dihydrothiazolo(4,5-f)quinolin-2-amine has potential applications in scientific research, particularly in the field of medicinal chemistry. The compound has been studied for its potential anticancer, antimicrobial, and anti-inflammatory properties. It has also been investigated for its potential as a neuroprotective agent and for its ability to modulate the immune system.
Eigenschaften
CAS-Nummer |
115689-52-6 |
|---|---|
Produktname |
4,5-Dihydrothiazolo(4,5-f)quinolin-2-amine |
Molekularformel |
C10H9N3S |
Molekulargewicht |
203.27 g/mol |
IUPAC-Name |
4,5-dihydro-[1,3]thiazolo[4,5-f]quinolin-2-amine |
InChI |
InChI=1S/C10H9N3S/c11-10-13-9-6-2-1-5-12-7(6)3-4-8(9)14-10/h1-2,5H,3-4H2,(H2,11,13) |
InChI-Schlüssel |
XZGDXGZXOFWKHB-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C3=C1N=CC=C3)N=C(S2)N |
Kanonische SMILES |
C1CC2=C(C3=C1N=CC=C3)N=C(S2)N |
Andere CAS-Nummern |
115689-52-6 |
Synonyme |
4,5-dihydrothiazolo(4,5-f)quinolin-2-amine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(Benzo[d]thiazol-2-yl)-2-methylpropanoic acid](/img/structure/B40597.png)


![[4-[4-(Trifluoromethylsulfonyloxy)phenyl]phenyl] trifluoromethanesulfonate](/img/structure/B40603.png)






![1-Methyl-3H-[1,3]thiazolo[3,4-a]benzimidazole](/img/structure/B40618.png)


